Cas no 1700628-39-2 (6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M 2-MeTHF)
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M 2-MeTHF Chemical and Physical Properties
Names and Identifiers
-
- 6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M 2-MeTHF
-
- MDL: MFCD18375481
- Inchi: 1S/C13H13O.BrH.Mg/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h4-8,10H,2,9H2,1H3;1H;/q;;+1/p-1
- InChI Key: MLASFSDJFFGRCM-UHFFFAOYSA-M
- SMILES: O(C1C=CC2C=C([Mg]Br)C=CC=2C=1)CCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M 2-MeTHF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB431991-50 ml |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in 2-MeTHF; . |
1700628-39-2 | 50 ml |
€1079.10 | 2024-04-19 | ||
| abcr | AB431991-100 ml |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in 2-MeTHF; . |
1700628-39-2 | 100 ml |
€1689.00 | 2024-04-19 | ||
| abcr | AB431148-50 ml |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in THF; . |
1700628-39-2 | 50 ml |
€1079.10 | 2024-04-19 | ||
| abcr | AB431148-100 ml |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in THF; . |
1700628-39-2 | 100 ml |
€1689.00 | 2024-04-19 | ||
| abcr | AB431991-50ml |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in 2-MeTHF; . |
1700628-39-2 | 50ml |
€1079.10 | 2025-02-20 | ||
| abcr | AB431991-100ml |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in 2-MeTHF; . |
1700628-39-2 | 100ml |
€1689.00 | 2025-02-20 | ||
| abcr | AB431148-50ml |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in THF; . |
1700628-39-2 | 50ml |
€1079.10 | 2025-02-20 | ||
| abcr | AB431148-100ml |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in THF; . |
1700628-39-2 | 100ml |
€1689.00 | 2025-02-20 |
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M 2-MeTHF Suppliers
6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M 2-MeTHF Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M 2-MeTHF
Introduction to 6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M in 2-MeTHF (CAS No. 1700628-39-2)
The compound 6-n-Propyloxy-2-naphthylmagnesium bromide, identified by the CAS number 1700628-39-2, is a significant organometallic reagent widely utilized in synthetic organic chemistry. This organolithium derivative, specifically formulated as a 0.5M solution in 2-MeTHF (2-methyltetrahydrofuran), plays a pivotal role in the construction of complex molecular frameworks, particularly in the pharmaceutical and agrochemical industries. Its unique reactivity stems from the presence of a propoxy group and a naphthyl moiety, which confer distinct electronic and steric properties, making it an invaluable tool for researchers seeking precision in molecular synthesis.
In recent years, the demand for highly efficient and selective synthetic methodologies has driven the development of novel organometallic compounds. 6-n-Propyloxy-2-naphthylmagnesium bromide stands out as a versatile intermediate that facilitates the formation of carbon-carbon bonds through nucleophilic addition and condensation reactions. Its stability in 2-MeTHF as a solvent ensures consistent performance across various reaction conditions, which is critical for large-scale applications and high-throughput screenings.
One of the most compelling applications of this compound is in the synthesis of biologically active molecules. The naphthyl group, known for its aromatic stability and potential interactions with biological targets, provides a scaffold that can be easily modified to produce pharmacophores. Recent studies have demonstrated its utility in constructing heterocyclic compounds, which are prevalent in many drugs on the market today. For instance, researchers have leveraged 6-n-Propyloxy-2-naphthylmagnesium bromide to develop novel analogs of antiviral agents by introducing functional groups that enhance binding affinity to viral proteases.
The propoxy substituent further enhances the compound's utility by influencing its reactivity profile. Unlike simpler alkoxides, the propoxy group offers a balance between nucleophilicity and steric hindrance, allowing for selective reactions under mild conditions. This characteristic is particularly advantageous when synthesizing complex molecules where over-reaction or side products can be detrimental to yield and purity. The 0.5M concentration in 2-MeTHF ensures that the reagent is readily available for immediate use without excessive dilution, streamlining synthetic workflows.
Advances in computational chemistry have also contributed to optimizing the use of 6-n-Propyloxy-2-naphthylmagnesium bromide. Molecular modeling studies have revealed insights into its interaction with transition metal catalysts, enabling researchers to design more efficient cross-coupling reactions. For example, palladium-catalyzed couplings involving this reagent have shown improved yields when conducted under controlled temperature and ligand environments. Such findings underscore the importance of understanding the mechanistic aspects of organometallic reactions for maximizing synthetic efficiency.
The pharmaceutical industry has been particularly keen on exploring new derivatives of naphthalene-based compounds due to their broad spectrum of biological activities. 6-n-Propyloxy-2-naphthylmagnesium bromide serves as a key building block for generating libraries of compounds that can be screened for therapeutic potential. Its ability to undergo facile functionalization allows chemists to explore diverse structural motifs, including those with potential anti-inflammatory, anticancer, or antimicrobial properties. Recent patents have highlighted its role in synthesizing kinase inhibitors, where precise control over regiochemistry is essential for drug efficacy.
In agrochemical research, this compound has found applications in developing novel pesticides and herbicides. The naphthyl group's stability under environmental conditions makes it an attractive feature for designing long-lasting bioactive molecules. Researchers have reported successful syntheses of herbicidal agents by employing 6-n-Propyloxy-2-naphthylmagnesium bromide as an intermediate, demonstrating its versatility beyond pharmaceuticals. The compatibility with green solvents like 2-MeTHF also aligns with sustainable chemistry practices, reducing environmental impact during synthesis.
The preparation and handling of 6-n-Propyloxy-2-naphthylmagnesium bromide require careful consideration of reaction conditions to ensure reproducibility and safety. Storage at low temperatures is typically recommended to prevent degradation due to moisture or air exposure. When used in reactions, maintaining an inert atmosphere often enhances performance by minimizing side reactions caused by oxidation or hydrolysis. These precautions are standard practice in modern chemical laboratories but remain critical given the reactive nature of organometallic compounds.
Future research directions may explore alternative solvents or ligands that could further enhance the reactivity and selectivity of this compound. Innovations in flow chemistry could also provide new opportunities for large-scale production using continuous flow reactors, which offer better control over reaction parameters compared to traditional batch processes. As synthetic methodologies continue to evolve, 6-n-Propyloxy-2-naphthylmagnesium bromide will likely remain a cornerstone reagent in organic synthesis due to its reliability and adaptability.
In conclusion,6-n-Propyloxy-2-naphthylmagnesium bromide, CAS No. 1700628-39-2, is a highly valuable organometallic reagent with broad applications across multiple industries. Its unique structural features enable precise molecular construction, making it indispensable for drug discovery and material science research. As advancements continue to emerge from both experimental and computational studies,6-n-Propyloxy-2-naphthylmagnesium bromide will undoubtedly play an increasingly significant role in shaping the future of synthetic chemistry.
1700628-39-2 (6-n-Propyloxy-2-naphthylmagnesium bromide, 0.5M 2-MeTHF) Related Products
- 66277-49-4(MAGNESIUM, BROMO(2-ETHOXY-1-NAPHTHALENYL)-)
- 176967-76-3(Magnesium, bromo[4-(hexyloxy)phenyl]-)
- 66277-51-8(MAGNESIUM, BROMO[2-(1-METHYLETHOXY)-1-NAPHTHALENYL]-)
- 41842-32-4
- 115171-02-3(4-n-Pentyloxyphenylmagnesium bromide, 0.5M THF)
- 66277-53-0(MAGNESIUM, BROMO[2-(2-METHYLPROPOXY)-1-NAPHTHALENYL]-)
- 66277-56-3(MAGNESIUM, BROMO[2-(HEXYLOXY)-1-NAPHTHALENYL]-)
- 192129-13-8(Magnesium, bromo(4-propoxyphenyl)-)
- 66277-54-1(MAGNESIUM, BROMO[2-(PENTYLOXY)-1-NAPHTHALENYL]-)
- 91735-02-3(MAGNESIUM, BROMO[4-(1,1-DIMETHYLETHOXY)PHENYL]-)